4-Chloro-7-nitroquinoline
CAS No.: 18436-76-5
Cat. No.: VC21058046
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18436-76-5 |
|---|---|
| Molecular Formula | C9H5ClN2O2 |
| Molecular Weight | 208.6 g/mol |
| IUPAC Name | 4-chloro-7-nitroquinoline |
| Standard InChI | InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |
| Standard InChI Key | UPZGWWDLHRREJM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl |
Introduction
Structure and Chemical Properties
Molecular Structure
4-Chloro-7-nitroquinoline consists of a quinoline core with two functional groups: a chlorine atom at the C-4 position and a nitro group at the C-7 position. The quinoline scaffold features a bicyclic structure with a benzene ring fused to a pyridine ring. The presence of both electron-withdrawing groups (chlorine and nitro) significantly influences the electronic distribution and reactivity of the molecule.
Physical and Chemical Properties
Based on structural similarities to other quinoline derivatives, 4-Chloro-7-nitroquinoline likely possesses the following properties:
| Property | Expected Value/Characteristic |
|---|---|
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | Approximately 208.60 g/mol |
| Physical State | Likely a crystalline solid at room temperature |
| Solubility | Likely poorly soluble in water; better solubility in organic solvents |
| Melting Point | Expected range: 130-180°C (based on similar compounds) |
| pKa | Weakly basic due to pyridine nitrogen, with pKa likely reduced by electron-withdrawing groups |
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that could be used for identification:
| Spectroscopic Method | Expected Characteristics |
|---|---|
| UV-Visible | Strong absorption bands likely between 250-350 nm |
| IR | Characteristic bands for C=N, C=C, NO₂ (symmetric and asymmetric stretching), and C-Cl bonds |
| ¹H NMR | Aromatic proton signals in the range of δ 7.5-9.0 ppm |
| ¹³C NMR | Carbon signals for the quinoline scaffold and carbon atoms bearing the functional groups |
| Mass Spectrometry | Molecular ion peak at m/z 208 with characteristic isotope pattern for chlorine |
Synthesis Methods
Nitration of 4-Chloroquinoline
The most direct approach would involve the nitration of 4-chloroquinoline using a nitrating mixture such as concentrated nitric acid and sulfuric acid under carefully controlled conditions to direct nitration to the 7-position.
Chlorination of 7-Nitroquinoline
An alternative approach could involve the chlorination of 7-nitroquinoline using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Conditions
The synthesis would require careful control of reaction conditions:
| Parameter | Recommended Conditions |
|---|---|
| Temperature | Typically 0-10°C for nitration reactions to control selectivity |
| Solvent | Concentrated acids for nitration; inert solvents for chlorination |
| Reaction Time | Variable depending on the specific route (typically 2-24 hours) |
| Purification | Recrystallization from appropriate solvents; column chromatography |
Chemical Reactivity
Nucleophilic Substitution Reactions
The chlorine atom at the C-4 position is expected to be highly reactive toward nucleophilic substitution, similar to other 4-chloroquinolines. This reactivity arises from the electron-withdrawing effect of the pyridine nitrogen that activates the C-4 position.
| Nucleophile | Expected Product | Typical Conditions |
|---|---|---|
| Amines | 4-Amino-7-nitroquinoline derivatives | Mild heating in polar solvents |
| Alkoxides | 4-Alkoxy-7-nitroquinoline derivatives | Base, alcohol, reflux |
| Thiols | 4-Thio-7-nitroquinoline derivatives | Base, thiol, room temperature to reflux |
Reduction Reactions
The nitro group at the C-7 position can undergo reduction to form the corresponding amine:
| Reduction Method | Expected Product | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | 7-Amino-4-chloroquinoline | H₂, Pd/C, methanol or ethanol |
| Chemical Reduction | 7-Amino-4-chloroquinoline | Fe or Zn in acidic conditions |
| Selective Reduction | 7-Amino-4-chloroquinoline | Na₂S₂O₄ in aqueous conditions |
Other Transformations
Additional reactions could include:
-
Cross-coupling reactions involving the C-Cl bond
-
Further functionalization of the quinoline ring
-
Oxidation reactions
Structure-Activity Relationships
Comparison with Related Quinoline Derivatives
A comparison with structurally related quinoline compounds can provide insights into the potential biological activities of 4-Chloro-7-nitroquinoline:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 4-Chloroquinoline | Lacks 7-nitro group | Less electron-deficient; used in antimalarial drug synthesis |
| 7-Nitroquinoline | Lacks 4-chloro group | Enhanced electron deficiency; potential photoactive properties |
| 4-Chloro-7-methoxyquinoline | 7-methoxy instead of 7-nitro | Different electronic properties; potentially different biological activity |
Electronic Effects
The presence of both chlorine and nitro groups creates a highly electron-deficient aromatic system. The nitro group at position 7 would significantly affect the electron density distribution across the quinoline ring, influencing both chemical reactivity and potential biological interactions.
Analytical Methods
Identification and Characterization
For identification and quality control purposes, several analytical methods would be suitable:
| Analytical Method | Application |
|---|---|
| HPLC | Purity determination and separation |
| GC-MS | Identification and structural confirmation |
| NMR Spectroscopy | Structural elucidation |
| Elemental Analysis | Compositional verification |
| X-ray Crystallography | Definitive structural determination |
| Method | Purity Parameter |
|---|---|
| HPLC | >98% area under curve |
| Melting Point | Sharp melting point within 2°C range |
| TLC | Single spot with multiple solvent systems |
| Elemental Analysis | Within ±0.4% of theoretical values |
| Safety Measure | Implementation |
|---|---|
| Personal Protection | Gloves, lab coat, safety glasses, and appropriate respiratory protection |
| Storage | Cool, dry place away from incompatible materials and sources of heat |
| Waste Disposal | Following local regulations for hazardous chemical waste |
| Handling | In fume hood with adequate ventilation |
Future Research Directions
Several promising research directions could be explored:
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Development of optimized and selective synthetic routes
-
Comprehensive physical and chemical characterization
-
Evaluation of biological activities, particularly antimicrobial and anticancer
-
Exploration of applications in materials science
-
Investigation of structure-activity relationships through systematic modification
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